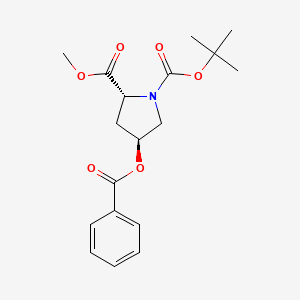

(2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

Description

(2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a benzoyloxy substituent at the 4-position and tert-butyl/methyl ester groups at the 1- and 2-positions, respectively. Its stereochemistry and functional groups influence its reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMBKFLKTBCNNU-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group in a pyrrolidine derivative, followed by selective functionalization at the 2 and 4 positions. The benzoyloxy group can be introduced through esterification reactions using benzoyl chloride under basic conditions. The tert-butyl and methyl groups are usually introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols under mild conditions using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives of the original ester groups.

Substitution: Amide or thioester derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, (2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is explored for its potential as a prodrug or a pharmacophore in the design of new therapeutic agents. Its ability to undergo selective chemical transformations makes it a candidate for drug development.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate depends on its specific application. In drug development, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that are critical to the compound’s intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Key Observations:

- Stereochemistry : The (2R,4S) configuration of the target compound distinguishes it from diastereomers like the (2S,4S) and (2S,4R) analogs. For example, the (2S,4S)-benzoyloxy isomer shares the same substituent but differs in stereochemistry, which may lead to divergent biological activity or crystallization behavior.

- Substituent Effects: Benzoyloxy vs. Chloro vs. Azido vs. Benzoyloxy: The azido group in (2S,4S)-4-azido derivative enables click chemistry applications, unlike the benzoyloxy group, which is more suited for hydrolysis or transesterification reactions.

Biological Activity

(2R,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C18H23NO6

- Molecular Weight : 349.38 g/mol

- CAS Number : 198969-28-7

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may exhibit:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The benzoyloxy group is known to enhance the antimicrobial activity of compounds, possibly by disrupting bacterial cell walls or inhibiting essential bacterial enzymes.

Biological Activity Data

Antitumor Activity

A study evaluated the antitumor effects of this compound in vitro against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable effects observed in breast and renal cancer models. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated that it exhibited strong activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. The compound's efficacy was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.

Research Findings

Recent literature highlights the synthesis and characterization of various derivatives of pyrrolidine-based compounds. These studies focus on their biological activities, emphasizing the importance of structural modifications in enhancing efficacy:

- Structural Modifications : Variations in substituents on the pyrrolidine ring have been shown to significantly influence biological activity.

- Pharmacokinetics : Understanding how modifications affect absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.